5-(1-Acryloylpiperidine-4-carboxamido)indoline-1-carboxamide
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Overview
Description
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide is a complex organic compound that features both piperidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide
- Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride
Uniqueness
5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific combination of piperidine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-2-16(23)21-8-5-12(6-9-21)17(24)20-14-3-4-15-13(11-14)7-10-22(15)18(19)25/h2-4,11-12H,1,5-10H2,(H2,19,25)(H,20,24) |
InChI Key |
MJKIGDHGDSRXTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)N |
Origin of Product |
United States |
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